molecular formula C9H15NO2 B13087472 Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate

Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate

Cat. No.: B13087472
M. Wt: 169.22 g/mol
InChI Key: UZCYDRPKURLSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate is a synthetic organic compound with the molecular formula C(9)H({15})NO(_2). This compound features a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of both an ester and an amine functional group makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic structure can be formed through a cyclization reaction. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by functional group transformations to introduce the ester and amine groups.

    Introduction of Functional Groups: The ester group can be introduced via esterification of the corresponding carboxylic acid. The amine group can be introduced through reductive amination of a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological properties. The presence of both ester and amine groups allows for modifications that can enhance biological activity and drug-like properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique structure can impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester and amine groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate: Unique due to its specific spirocyclic structure.

    Spiro[2.3]hexane derivatives: Other compounds with similar spirocyclic cores but different functional groups.

    Aminomethyl esters: Compounds with similar functional groups but different core structures.

Uniqueness

This compound stands out due to its combination of a spirocyclic core with both ester and amine functional groups. This unique structure provides a balance of rigidity and flexibility, making it a valuable scaffold in various fields of research and industry.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-7(11)9(6-10)4-8(5-9)2-3-8/h2-6,10H2,1H3

InChI Key

UZCYDRPKURLSDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC2(C1)CC2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.